4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is an organic compound with the molecular formula C₁₁H₂₀O. It is a ketone with a double bond in its structure, making it part of the enone family. This compound is characterized by its unique arrangement of ethyl and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 4-ethyl-2,2,5-trimethyl-3-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-Hexen-3-ol,4-ethyl-2,2,5-trimethyl-.
Substitution: The double bond in the enone structure allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enone reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The compound can also undergo conjugate addition reactions, forming adducts with nucleophiles such as thiols and amines.
Comparison with Similar Compounds
Similar Compounds
4-Hexen-3-one,4,5-dimethyl-: Similar enone structure but with different substituents.
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl-: Similar structure but with variations in the position and type of substituents.
Uniqueness
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is unique due to its specific arrangement of ethyl and methyl groups, which influence its reactivity and physical properties. This distinct structure makes it valuable for various applications in research and industry.
Properties
CAS No. |
68165-37-7 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-ethyl-2,2,5-trimethylhex-4-en-3-one |
InChI |
InChI=1S/C11H20O/c1-7-9(8(2)3)10(12)11(4,5)6/h7H2,1-6H3 |
InChI Key |
BGNSODPYPPIQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.